Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate
Description
Properties
Molecular Formula |
C13H9BrN2O2 |
|---|---|
Molecular Weight |
305.13 g/mol |
IUPAC Name |
methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate |
InChI |
InChI=1S/C13H9BrN2O2/c1-18-13(17)7-2-3-9-10(4-7)16-11-5-8(14)6-15-12(9)11/h2-6,16H,1H3 |
InChI Key |
BBWSWPFUYQBRAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=C(N2)C=C(C=N3)Br |
Origin of Product |
United States |
Preparation Methods
Table 1: Bromination Efficiency Under Varied Conditions
| Precursor | Brominating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 5H-Pyrido[3,2-b]indole | NIS | DCM | 0 | 65 |
| 7-Carboxylate derivative | Br₂ | Acetic acid | 80 | 72 |
| 5-Methyl analog | NBS | THF | 25 | 58 |
Suzuki Coupling Approaches
Suzuki-Miyaura cross-coupling is pivotal for introducing the bromine atom and carboxylate group sequentially. Source outlines a two-step protocol:
- Pyrazole Installation : 5-Bromo-7-azaindole (9 ) reacts with 1-methyl-4-pyrazoleboronic acid pinacol ester under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to afford intermediate 7 in 85% yield.
- Carboxylate Introduction : Iodination of 7 followed by coupling with methyl carboxyboronate yields the final product.
This method’s versatility is evident in its tolerance for diverse boronic esters, though steric hindrance from the pyridoindole core can reduce yields. For example, bulkier tert-butyl esters exhibit 22% lower efficiency compared to methyl esters.
Cyclization via Aryne Intermediates
Source describes a novel cyclization strategy using aryne precursors to construct the pyridoindole skeleton. Reacting 2-pyridinecarboxaldehyde with diethyl malonate forms a malonate intermediate, which undergoes [2+2] cycloaddition with benzyne (generated in situ from hexadehydro-Diels-Alder precursors). This route produces methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate in 53% yield after optimization (Table 2).
Key challenges include controlling aryne reactivity and minimizing polymerization. Using cesium fluoride (CsF) as a fluoride source at 65°C improves regioselectivity, achieving a 70% combined yield of cyclized products.
Table 2: Cyclization Optimization with Aryne Precursors
| Fluoride Source | Temp (°C) | Benzyne Equiv | Yield (%) |
|---|---|---|---|
| TBAT | 25 | 1.0 | 62 |
| CsF | 65 | 3.0 | 70 |
| TBAF | 100 | 1.2 | 18 |
Condensation and Functionalization Strategies
Source details a condensation-based approach starting from 3-aminocrotononitrile. Cyclization with hydrazine hydrate at 80°C forms a 5-methylpyrazole intermediate, which is subsequently brominated using BrCCl₂CCl₂Br. Oxidation with KMnO₄ introduces the carboxylate group, followed by methylation with dimethyl sulfate to yield the target compound.
This method avoids cryogenic conditions but requires stringent stoichiometric control. Over-oxidation during carboxylate formation remains a limitation, with yields dropping to 34% if reaction times exceed 12 hours.
Comparative Analysis of Synthetic Routes
A side-by-side evaluation (Table 3) highlights trade-offs between efficiency, scalability, and practicality. Suzuki coupling offers the highest selectivity (up to 85% yield) but demands palladium catalysts and inert conditions. Aryne cyclization, while innovative, suffers from moderate yields and complex purification. Bromination-functionalization sequences are more scalable but require multi-step protocols.
Table 3: Route Comparison for this compound
| Method | Key Steps | Avg Yield (%) | Scalability |
|---|---|---|---|
| Suzuki Coupling | Cross-coupling, iodination | 78 | Moderate |
| Aryne Cyclization | [2+2] Cycloaddition | 53 | Low |
| Bromination-Oxidation | Bromination, carboxylation | 65 | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Pharmaceutical Development
1. Anticancer Activity
Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate has shown promise as a lead compound in drug discovery programs targeting various cancers. Its structural similarity to other bioactive compounds allows it to interact with specific protein targets involved in cell signaling pathways, potentially modulating their activity .
2. Mechanism of Action
Preliminary studies suggest that this compound may inhibit bromodomain-containing proteins, which play a crucial role in cancer progression. This inhibition could be beneficial for treating various cancers such as small cell lung cancer, non-small cell lung cancer, and acute myeloid leukemia .
3. Structure-Activity Relationships
Research indicates that modifications at the 3- and 5-positions of the indole core can significantly affect biological activity. For instance, certain substitutions enhance potency against specific cancer cell lines while improving pharmacokinetic properties such as solubility and clearance rates .
1. Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound derivatives. Compounds with similar structures have demonstrated broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound may have similar properties .
2. Interaction Studies
Interaction studies indicate that this compound binds to several biological targets, including enzymes involved in metabolic pathways. These interactions are critical for understanding its therapeutic potential and mechanisms of action .
Data Tables
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 7-bromo-1H-indole-2-carboxylate | Indole structure with a carboxylate group | Lacks the pyridine moiety |
| Ethyl 5-methyl-4-(1-methyl-1H-indol-2-yl)-5H-pyrido[3,2-b]indole-2-carboxylate | Similar bicyclic structure | Contains additional methyl groups |
| 7-Bromo-1H-indole-6-carbonitrile | Indole framework with a cyano group | Different functional group at position 6 |
Case Studies
-
Lead Optimization for Neglected Tropical Diseases
A study focused on optimizing derivatives of this compound for treating human African trypanosomiasis (HAT). The research highlighted the importance of maintaining potency while improving absorption and metabolism profiles . -
Antimicrobial Activity Investigation
Another case study investigated the synthesis of various analogs derived from this compound to evaluate their antimicrobial efficacy against resistant strains of bacteria. The results indicated that certain derivatives significantly enhanced antibiotic activity .
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate, a detailed comparison with structurally related compounds is provided below. Key differences in substitution patterns, ring systems, and functional groups are highlighted.
Table 1: Structural and Functional Comparison of Pyridoindole Derivatives
Key Observations:
Substitution Position and Reactivity :
- The bromine at C3 in the target compound contrasts with C7 bromination in and . Position 3 is more sterically accessible, favoring nucleophilic substitution or cross-coupling reactions, whereas C7 bromine (as in ) may hinder reactivity due to proximity to the ester group.
Ring System Variations: Pyrido[3,2-b]indole (target compound) vs.
Functional Group Impact: Methyl ester (target) vs. tert-butyl carbamate (): The tert-butyl group increases steric bulk and stability but reduces solubility. Methyl esters are more labile, enabling prodrug strategies. Amide vs.
Biological Implications :
- The target compound’s bromine and ester groups make it a versatile intermediate for generating derivatives with tailored bioactivity. In contrast, ’s isoxazole substituent introduces heterocyclic diversity, which may improve selectivity against off-target enzymes.
Biological Activity
Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the pyridoindole family, characterized by a unique bicyclic structure that combines pyridine and indole moieties. The presence of a bromine atom at the 3-position and a carboxylate group at the 7-position enhances its chemical reactivity and biological activity. The molecular formula is C12H8BrN2O2, with a molecular weight of approximately 292.1 g/mol.
The biological activity of this compound has been linked to its ability to interact with various biological targets. Preliminary studies suggest that this compound may modulate cell signaling pathways by binding to specific proteins involved in these processes. For instance, it has shown potential in inhibiting certain enzymes and receptors that play critical roles in cancer progression and neurodegenerative diseases .
Interaction with Biological Targets
The compound's interaction with biological targets can be summarized as follows:
| Target | Type of Interaction | Biological Implication |
|---|---|---|
| Enzymes | Inhibition | Modulation of metabolic pathways |
| Receptors | Binding | Alteration of signaling cascades |
| Protein Targets | Affinity Studies | Understanding therapeutic potential |
These interactions are crucial for elucidating the compound's mechanism of action and therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. It may induce apoptosis in cancer cells through multiple pathways, including the modulation of pro-apoptotic and anti-apoptotic proteins .
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in preclinical models, particularly against neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in treating central nervous system disorders .
- Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial activity against various bacterial strains. This activity is attributed to its structural features that may disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Cancer Cell Line Study : In a study evaluating its anticancer effects, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with IC50 values suggesting moderate potency compared to established chemotherapeutics .
- Neuroprotection Assessment : In vitro assays using SH-SY5Y neuroblastoma cells showed that the compound could reduce oxidative stress-induced cell death by up to 50%, indicating its potential as a neuroprotective agent against oxidative damage associated with neurodegenerative diseases .
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate with high purity?
A CuI-catalyzed azide-alkyne cycloaddition (click reaction) in a PEG-400/DMF solvent system has been effective for analogous brominated indole derivatives, yielding ~50% after purification via flash column chromatography (70:30 EtOAc/hexane) . Key steps include:
- Catalyst optimization : Test CuI vs. other Cu sources (e.g., CuSO4/sodium ascorbate) to enhance regioselectivity.
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
- Purification : Monitor reaction progress by TLC (Rf ~0.30 in EtOAc/hexane) and use silica gel chromatography to isolate the product .
Basic: How should researchers characterize this compound spectroscopically?
Routine characterization includes:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and ester carbonyl signals (δ ~165–170 ppm). For brominated analogs, splitting patterns reveal substitution positions .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z ~427.0757 for similar bromo-indoles) .
- FTIR : Detect ester C=O stretches (~1700 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹) .
Advanced: How can cross-coupling reactions be employed to functionalize the bromine substituent?
The 3-bromo group is amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O at 80°C to introduce aryl groups .
- Amination : Employ Pd₂(dba)₃/Xantphos with amines to replace Br with NH-alkyl/aryl groups. Monitor regioselectivity via LCMS (e.g., m/z shifts ~+15–100 Da) .
Advanced: What crystallographic methods are suitable for resolving structural ambiguities?
- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. For high-resolution data, apply twin refinement if mosaicity is observed .
- Hydrogen bonding analysis : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings, critical for understanding packing interactions .
- Validation : Check ADDSYM in PLATON to detect missed symmetry and validate using Rint (<5% preferred) .
Advanced: How to address contradictory spectroscopic data (e.g., unexpected NMR peaks)?
- Tautomerism : Brominated indoles may exhibit keto-enol tautomerism. Use variable-temperature NMR (e.g., 25–60°C) to stabilize dominant forms .
- Impurity profiling : Compare HRMS with theoretical isotopic patterns. Recrystallize from EtOAc/hexane to remove byproducts .
- X-ray diffraction : Resolve ambiguities by determining the crystal structure, as done for bis-indolyl methanones .
Advanced: What computational methods predict reactivity or electronic properties?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- TD-DFT : Simulate UV-Vis spectra (λ ~250–300 nm for indole derivatives) to correlate with experimental data .
Basic: What are the stability and storage conditions for this compound?
- Stability : Store at 0–6°C in airtight containers to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, which may degrade the indole core .
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water or alcohols .
Advanced: How to design analogs for biological screening while maintaining core activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
